(3S)-3-Amino-3-(2,6-difluorophenyl)propanenitrile
Description
(3S)-3-Amino-3-(2,6-difluorophenyl)propanenitrile is an organic compound that belongs to the class of nitriles This compound features an amino group and a difluorophenyl group attached to a propanenitrile backbone
Properties
Molecular Formula |
C9H8F2N2 |
|---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2,6-difluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8F2N2/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3,8H,4,13H2/t8-/m0/s1 |
InChI Key |
NCBXVZAZTYIJFZ-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)[C@H](CC#N)N)F |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(CC#N)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2,6-difluorophenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluorobenzaldehyde and an appropriate amine.
Formation of Intermediate: The aldehyde group of 2,6-difluorobenzaldehyde is reacted with the amine to form an imine intermediate.
Reduction and Cyanation: The imine intermediate is then reduced to form the corresponding amine, followed by cyanation to introduce the nitrile group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions (e.g., temperature, pressure) would be fine-tuned to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(2,6-difluorophenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3S)-3-Amino-3-(2,6-difluorophenyl)propanenitrile is studied for its potential as a building block in organic synthesis
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential as a pharmaceutical intermediate. Compounds with similar structures have been explored for their activity as enzyme inhibitors or receptor modulators.
Industry
In industry, (3S)-3-Amino-3-(2,6-difluorophenyl)propanenitrile could be used in the development of new materials with specific properties, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(2,6-difluorophenyl)propanenitrile would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluorophenyl group could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-phenylpropanenitrile: Lacks the difluorophenyl group, which may result in different chemical and biological properties.
(3S)-3-Amino-3-(4-fluorophenyl)propanenitrile: Contains a single fluorine atom, potentially altering its reactivity and interactions.
Uniqueness
The presence of the difluorophenyl group in (3S)-3-Amino-3-(2,6-difluorophenyl)propanenitrile makes it unique, as this group can influence the compound’s electronic properties, reactivity, and interactions with biological targets.
Biological Activity
(3S)-3-Amino-3-(2,6-difluorophenyl)propanenitrile is a chiral organic compound notable for its structural features, including an amino group, a difluorophenyl moiety, and a nitrile group. This compound has gained attention in medicinal chemistry due to its potential biological activities and interactions with various biological targets. Understanding its biological activity is crucial for exploring its applications in drug development.
- Molecular Formula : C₈H₈F₂N₂
- Molecular Weight : Approximately 182.17 g/mol
- Chirality : The presence of a chiral center at the carbon atom adjacent to the amino group is essential for its biological activity.
Research indicates that (3S)-3-Amino-3-(2,6-difluorophenyl)propanenitrile exhibits significant enzyme inhibition properties. The difluorophenyl group enhances binding affinity to specific receptors or enzymes, potentially modulating various biological pathways.
Potential Biological Targets
- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : The unique electronic properties conferred by the difluorophenyl substitution may enhance its interactions with various receptors.
Biological Activity Data
| Activity Type | Effect | Concentration (μM) | Reference |
|---|---|---|---|
| Enzyme Inhibition | >80% inhibition | 50 | |
| Receptor Binding | Enhanced binding affinity | Varies | |
| Cytotoxicity Assay | Non-cytotoxic | 50 |
Case Study 1: Enzyme Inhibition
In a study assessing the enzyme inhibition capacity of (3S)-3-Amino-3-(2,6-difluorophenyl)propanenitrile, researchers found that at concentrations of 50 μM, the compound demonstrated over 80% inhibition of target enzymes involved in critical metabolic pathways. This suggests its potential utility as a therapeutic agent in conditions where enzyme modulation is beneficial.
Case Study 2: Interaction with Receptors
Another investigation focused on the binding interactions of (3S)-3-Amino-3-(2,6-difluorophenyl)propanenitrile with specific receptors. The study utilized molecular docking simulations and biochemical assays to demonstrate that the compound exhibits enhanced binding affinity compared to non-fluorinated analogs. This property is attributed to the electron-withdrawing effects of the fluorine atoms, which stabilize the interaction with receptor sites.
Synthesis and Structural Analogues
The synthesis of (3S)-3-Amino-3-(2,6-difluorophenyl)propanenitrile typically involves several key steps that can be optimized for yield and purity through green chemistry principles.
Similar Compounds Comparison
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (3R)-3-Amino-3-(2,6-difluorophenyl)propanenitrile | Chiral center; difluorophenyl group | Different stereochemistry may affect biological activity |
| (3R)-3-Amino-3-phenylpropanenitrile | Lacks difluorophenyl group | Different chemical properties and activities |
| (3R)-3-Amino-3-(2,4-difluorophenyl)propanenitrile | Similar structure but different fluorine substitution | Variations in reactivity and applications due to fluorine position |
The presence of fluorine atoms at the 2 and 6 positions significantly influences the electronic properties and reactivity of (3S)-3-Amino-3-(2,6-difluorophenyl)propanenitrile compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
